molecular formula C24H18N2O2 B2716159 3-[(2H-1,3-benzodioxol-5-yl)(1H-indol-3-yl)methyl]-1H-indole CAS No. 303033-57-0

3-[(2H-1,3-benzodioxol-5-yl)(1H-indol-3-yl)methyl]-1H-indole

Cat. No.: B2716159
CAS No.: 303033-57-0
M. Wt: 366.42
InChI Key: WIBZMRRXTPDBLD-UHFFFAOYSA-N
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Description

The compound 3-[(2H-1,3-benzodioxol-5-yl)(1H-indol-3-yl)methyl]-1H-indole is a bis(indolyl)methane derivative featuring a benzodioxole moiety fused to one indole ring and a second indole group attached via a methylene bridge. For example, LiOtBu-promoted alkylation of indoles with alcohols can yield bis(indolyl)methanes ().

Properties

IUPAC Name

3-[1,3-benzodioxol-5-yl(1H-indol-3-yl)methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2/c1-3-7-20-16(5-1)18(12-25-20)24(15-9-10-22-23(11-15)28-14-27-22)19-13-26-21-8-4-2-6-17(19)21/h1-13,24-26H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBZMRRXTPDBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)(1H-indol-3-yl)methyl]-1H-indole typically involves a multi-step process. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This involves the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a ligand like 2,2’-bis(phenylphosphino)-1,1’-binaphthyl (BINAP), in the presence of a base such as cesium carbonate . The reaction conditions often require heating and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-[(2H-1,3-benzodioxol-5-yl)(1H-indol-3-yl)methyl]-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in the presence of a solvent like chloroform.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

3-[(2H-1,3-benzodioxol-5-yl)(1H-indol-3-yl)methyl]-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yl)(1H-indol-3-yl)methyl]-1H-indole involves its interaction with microtubules. It modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structure. This leads to mitotic blockade and subsequent apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents/Modifications Molecular Formula Key Features (Synthesis, Properties) Reference
3-[(2H-1,3-Benzodioxol-5-yl)(1H-indol-3-yl)methyl]-1H-indole Benzodioxol + two indole groups C₂₃H₁₇N₂O₂ Hypothesized synthesis via LiOtBu-mediated alkylation; electron-rich aromatic system N/A
3-((1H-Indol-3-yl)(phenyl)methyl)-1H-indole Phenyl + two indole groups C₂₂H₁₇N₂ Synthesized via condensation; NMR-confirmed structure; higher lipophilicity
3-(1-Phenethyl-1H-imidazol-5-yl)-1H-indole (1) Imidazole + phenethyl + indole C₁₉H₁₇N₃ DMF-mediated synthesis; lower melting point (69–70°C); IR bands at 1750, 1650 cm⁻¹
3-(1-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-1H-imidazol-5-yl)-5-fluoro-1H-indole (37) Benzodioxol-ethyl + imidazole + 5-fluoroindole C₂₁H₁₇FN₃O₂ 39% yield; IR peaks at 1650, 1550 cm⁻¹; high thermal stability (>200°C)
3,3′-(Phenylmethylene)bis(1H-indole) Phenyl + two indole groups C₂₃H₁₈N₂ LiOtBu-promoted synthesis; mixed product ratios (6.5:5.2:1.0) with methyl-substituted analogs

Key Comparative Insights

Compounds like 37 () incorporate fluorinated indoles, which enhance electronic effects and bioavailability compared to non-halogenated analogs.

Synthetic Methodologies :

  • Bis(indolyl)methanes (e.g., 3,3′-(phenylmethylene)bis(1H-indole) ) are synthesized via alkylation/condensation, whereas imidazole-linked analogs (e.g., 37 ) require multistep reactions involving aldehydes, amines, and isocyanides .
  • The target compound’s synthesis likely parallels LiOtBu-mediated protocols () but may require optimization for benzodioxol incorporation.

Physicochemical Properties :

  • Lipophilicity : Benzodioxol derivatives exhibit higher logP values than phenyl-substituted analogs due to the electron-donating dioxolane oxygen atoms .
  • Thermal Stability : Imidazole-linked compounds (e.g., 37 ) show higher melting points (>200°C) compared to bis(indolyl)methanes, which often have lower melting points (e.g., 65–70°C for compound 49 in ) .

Spectroscopic Differentiation :

  • NMR Shifts : The benzodioxol group in the target compound would produce distinct ¹H NMR signals (e.g., δ 6.0–6.5 ppm for dioxolane protons) compared to phenyl analogs (δ 7.2–7.8 ppm) .
  • Mass Spectrometry : HRESIMS data for similar compounds (e.g., m/z 345.0910 for 77 in ) provide benchmarks for validating the target compound’s molecular weight .

Research Findings and Implications

  • Biological Relevance : While direct activity data for the target compound is absent, structurally related imidazole-indole hybrids (e.g., 37–39 in ) show promise in targeting kinases or GPCRs due to their heterocyclic frameworks .
  • SAR Trends : Halogenation (e.g., 5-fluoro in 37 ) enhances binding affinity in enzyme assays, suggesting that the benzodioxol-indole hybrid could be optimized with similar substitutions .
  • Synthetic Challenges : The steric bulk of the benzodioxol group may complicate purification, as seen in low yields (26–40%) for imidazole-linked analogs () .

Biological Activity

3-[(2H-1,3-benzodioxol-5-yl)(1H-indol-3-yl)methyl]-1H-indole, a compound featuring both indole and benzodioxole moieties, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its interactions with various biological targets and its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H14N2O2\text{C}_{18}\text{H}_{14}\text{N}_2\text{O}_2

This compound is characterized by a complex arrangement that may contribute to its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an anticancer agent, neuroprotective agent, and inhibitor of specific enzymes.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related indole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as the PI3K/Akt pathway and the MAPK pathway.

Table 1: Cytotoxicity of Indole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
3-(1H-indol-3-yl)-2-(1,3-benzodioxol)MCF-7 (Breast)15Apoptosis induction via caspase activation
3-(1H-indol-3-yl)-2-(1H-pyrrole)HeLa (Cervical)10Inhibition of cell cycle progression
3-(1H-indol-3-yl)-2-(naphthalen-1-yl)A549 (Lung)12PI3K/Akt pathway modulation

Neuroprotective Effects

The compound has shown promise in neuroprotection studies. Similar benzodioxole derivatives are known to exert protective effects against oxidative stress in neuronal cells. The proposed mechanism involves the inhibition of monoamine oxidase (MAO), which is crucial for preventing neurodegeneration.

Table 2: MAO Inhibition Activity

CompoundMAO TypeIC50 (µM)
PiperineMAO-A7.0
PiperineMAO-B20.9
3-(Benzodioxole-Indole derivative)MAO-A/BTBD

Enzyme Inhibition

Studies have indicated that this compound may inhibit key enzymes involved in metabolic processes. For example, it has been hypothesized to interact with β-tubulin, potentially disrupting microtubule dynamics critical for cell division.

Case Studies

Several case studies have highlighted the effectiveness of indole derivatives in clinical settings:

  • Study on Cancer Cell Lines : A study published in ACS Omega demonstrated that a related indole compound significantly reduced the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • Neuroprotection in Animal Models : Research conducted on mice showed that administration of benzodioxole derivatives led to improved cognitive function following induced oxidative stress .

Q & A

Q. What are the established synthetic routes for preparing 3-[(2H-1,3-benzodioxol-5-yl)(1H-indol-3-yl)methyl]-1H-indole?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Prepare benzodioxole and indole intermediates. For example, indole derivatives can be formylated using POCl₃ and DMF (Vilsmeier-Haack reaction) to generate reactive aldehyde intermediates .
  • Step 2 : Coupling via Friedel-Crafts alkylation or nucleophilic substitution. For bis-indole derivatives, coupling is often achieved using acid catalysts (e.g., HCl, BF₃·Et₂O) or green catalysts like clays .
  • Step 3 : Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and characterization by ¹H/¹³C NMR . Key reagents : POCl₃, DMF, anhydrous solvents (e.g., THF, DCM).

Q. How is the structural integrity of this compound confirmed in crystallographic studies?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and hydrogen bonding. For example, bond angles and torsion angles between benzodioxole and indole moieties are critical for validating stereochemistry .
  • NMR spectroscopy : ¹H NMR peaks for methylene bridges (δ 4.5–5.5 ppm) and aromatic protons (δ 6.5–8.0 ppm) confirm substitution patterns .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., antimicrobial vs. inactive results) be resolved for this compound?

  • Experimental variables : Assess differences in microbial strains, assay conditions (e.g., broth microdilution vs. agar diffusion), and compound purity. For example, bis-indolyl pyrazolyl methane analogs show variable antifungal activity depending on substituent electronegativity .
  • Structure-activity relationship (SAR) : Modify the benzodioxole’s methoxy groups or indole’s C3 substituents to enhance target binding. Computational docking (e.g., AutoDock Vina) can predict interactions with fungal CYP51 or bacterial topoisomerases .

Q. What methodologies optimize yield in large-scale synthesis while minimizing side products?

  • Reaction optimization : Use design of experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, substituting HCl with heterogeneous catalysts (e.g., montmorillonite K10) reduces side reactions like over-alkylation .
  • Scale-up challenges : Monitor exothermic reactions (e.g., Friedel-Crafts) via in-situ FTIR or Raman spectroscopy to prevent thermal degradation.

Q. How do crystallographic data resolve contradictions in proposed molecular conformations?

  • Twinning and disorder analysis : Use SHELXD to handle twinned crystals, common in flexible bis-indole derivatives. Refinement with anisotropic displacement parameters clarifies ambiguous electron density .
  • Comparative studies : Overlay crystal structures with computational models (e.g., DFT-optimized geometries) to validate intramolecular H-bonding or π-π stacking .

Methodological Challenges and Solutions

Q. What analytical techniques differentiate this compound from structurally similar analogs?

  • LC-HRMS : Precise mass determination (error < 2 ppm) distinguishes between isomers (e.g., C3 vs. C2 substitution on indole).
  • 2D NMR (COSY, NOESY) : Correlate coupling patterns to confirm methylene bridge connectivity and rule out regioisomers .

Q. How are stability and degradation profiles assessed under experimental conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions. Monitor via HPLC-PDA for degradation products (e.g., oxidative cleavage of benzodioxole) .
  • Kinetic solubility : Use shake-flask method with biorelevant media (FaSSIF/FeSSIF) to predict bioavailability in pharmacological assays .

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